molecular formula C6H14N2O B13326852 (3R)-3-amino-4-methylpentanamide

(3R)-3-amino-4-methylpentanamide

Cat. No.: B13326852
M. Wt: 130.19 g/mol
InChI Key: SVDDNCKPGUGLAG-RXMQYKEDSA-N
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Description

(3R)-3-amino-4-methylpentanamide: is an organic compound with a specific stereochemistry, characterized by the presence of an amino group and a methyl group on a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-amino-4-methylpentanamide typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a suitable precursor, such as a ketone or imine, using chiral catalysts or reagents. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-amino-4-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while reduction can produce various amines.

Scientific Research Applications

Chemistry: In chemistry, (3R)-3-amino-4-methylpentanamide is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable for the preparation of enantiomerically pure compounds.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: In medicine, this compound has potential applications in drug development. Its unique structure can be exploited to design new therapeutic agents with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its chiral nature makes it useful for the synthesis of enantiomerically pure products, which are important in various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-3-amino-4-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

    (3R)-3-amino-4-methylpentanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    (3R)-3-amino-4-methylbutanamide: Similar structure but with a shorter carbon chain.

    (3R)-3-amino-4-methylhexanamide: Similar structure but with a longer carbon chain.

Uniqueness: (3R)-3-amino-4-methylpentanamide is unique due to its specific stereochemistry and the presence of both an amino group and a methyl group on the pentanamide backbone. This combination of features makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(3R)-3-amino-4-methylpentanamide

InChI

InChI=1S/C6H14N2O/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9)/t5-/m1/s1

InChI Key

SVDDNCKPGUGLAG-RXMQYKEDSA-N

Isomeric SMILES

CC(C)[C@@H](CC(=O)N)N

Canonical SMILES

CC(C)C(CC(=O)N)N

Origin of Product

United States

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